Acetylatractylodinol

Description

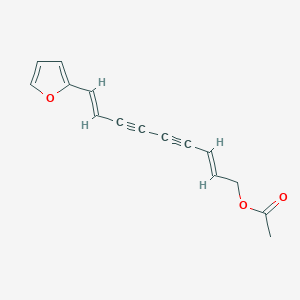

Structure

3D Structure

Properties

IUPAC Name |

[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELYEKOTPXIHM-NBANWCDVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC#CC#CC=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetylatractylodinol: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a polyacetylene compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the rhizome of Atractylodes lancea , a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant, commonly known as Cangzhu in traditional Chinese medicine, is also a source of other bioactive compounds, including sesquiterpenoids and other polyacetylenes. Another species, Atractylodes chinensis , has also been reported to contain this compound. The rhizomes of these plants are the primary plant part utilized for the extraction of this compound.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Atractylodes lancea involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical procedures.

Experimental Protocol: Extraction

-

Plant Material Preparation: Dried rhizomes of Atractylodes lancea are ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered rhizomes are subjected to extraction with a suitable organic solvent. A common method is maceration or soxhlet extraction using 95% ethanol or methanol. The extraction is typically carried out for several hours to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used as the stationary phase for the chromatographic separation.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent, such as n-hexane.

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. Based on preliminary thin-layer chromatography (TLC) analysis, fractions are collected. This compound is expected to elute with a relatively non-polar mobile phase. Reports suggest that solvent systems of hexane:ethyl acetate in ratios of 9:1 and 7:3 are effective for the separation of polyacetylenes from Atractylodes lancea.[3]

-

Fraction Analysis: The collected fractions are monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing this compound may require further purification by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Data Presentation: Isolation Parameters

| Parameter | Description | Reference |

| Starting Material | Dried rhizomes of Atractylodes lancea | [1][2] |

| Extraction Solvent | 95% Ethanol or Methanol | General phytochemical practice |

| Chromatography Type | Silica Gel Column Chromatography | [3] |

| Elution Solvents | n-Hexane and Ethyl Acetate gradient | [3] |

Note: Specific yield and purity data for the isolation of this compound are not consistently reported in the literature and will depend on the specific batch of plant material and the precise experimental conditions used.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | [4] |

| Molecular Weight | 240.25 g/mol | [4] |

| Exact Mass | 240.078644 u | [4] |

Spectroscopic Data

Definitive identification of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Specific chemical shift values and coupling constants are characteristic of the acetyl group, olefinic protons, and protons of the furan ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The chemical shifts of the carbonyl carbon of the acetyl group, the acetylenic carbons, and the carbons of the furan ring are key identifiers.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Biological Activity and Signaling Pathways

This compound is reported to possess antioxidant activity.[1][2] Furthermore, related polyacetylene compounds from Atractylodes species have demonstrated significant anti-inflammatory effects. While direct studies on the signaling pathways of this compound are limited, research on the crude extracts of Atractylodes lancea and related compounds like atractylodin suggests a mechanism of action involving the modulation of key inflammatory pathways.

It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with potential applications in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation and purification. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and to obtain comprehensive quantitative and spectroscopic data. The methodologies and information presented herein are intended to facilitate and guide future investigations into this intriguing bioactive compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetylatractylodinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol, a naturally occurring polyacetylene, has been identified and isolated from the rhizomes of plants belonging to the Atractylodes genus, such as Atractylodes lancea, Atractylodes chinensis, and Atractylodes macrocephala.[1] These plants have a long history of use in traditional medicine, particularly in Asia. Modern phytochemical research has highlighted this compound as a compound of interest due to its various biological activities. Notably, it has demonstrated antioxidant properties and the ability to inhibit key enzymes in inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, intended to support further research and development efforts.

Core Physical and Chemical Properties

This compound is a moderately lipophilic molecule, a characteristic suggested by its solubility in organic solvents like DMSO, chloroform, and acetone.[1] Its structure features a furan ring connected to a nine-carbon chain containing two double bonds and two triple bonds, with an acetate group at the terminus. This polyacetylene structure is key to its chemical reactivity and biological activity.

| Property | Data | Citation(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][4][5] |

| Molecular Weight | 240.25 g/mol | [1][4][5] |

| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | [5] |

| CAS Number | 61582-39-6 | [1][2][4] |

| Appearance | Solid, Powder | [1][6] |

| Solubility | Soluble in DMSO (60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3] |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |

Experimental Protocols

Isolation of this compound from Atractylodes lancea Rhizomes

The isolation of this compound is typically achieved through bioactivity-guided fractionation of extracts from the rhizomes of Atractylodes species.[7][8][9]

Methodology:

-

Extraction: Dried and powdered rhizomes of Atractylodes lancea are extracted with a solvent such as ethanol or a mixture of organic solvents. This process is often performed at room temperature with agitation or through sonication to enhance extraction efficiency.[7][8]

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation. This can be achieved by partitioning the extract between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water. The fractions are then tested for the presence of the desired compound or for biological activity.[9]

-

Chromatographic Separation: The active fraction, typically the less polar one such as the ethyl acetate fraction, is further purified using column chromatography.[8][9] Common stationary phases include silica gel and ODS (octadecylsilane). A gradient elution system with solvents like n-hexane and ethyl acetate is used to separate the components.

-

Fine Purification: Fractions containing this compound are pooled and subjected to further purification, often using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[8]

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[8]

Anti-inflammatory Activity Assays

a) Cyclooxygenase-1 (COX-1) and 5-Lipoxygenase (5-LOX) Inhibition Assay

This compound has been reported to inhibit COX-1 and 5-LOX, enzymes pivotal to the inflammatory cascade.[1] The inhibitory activity can be quantified using commercially available inhibitor screening kits.

Methodology:

-

Reagents and Materials: A COX/5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), test compound (this compound), reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX), and a microplate reader are required.[1][4][10]

-

Enzyme Preparation: Recombinant human COX-1 and human 5-LOX enzymes are prepared according to the kit's instructions.

-

Assay Procedure:

-

The test compound and reference inhibitor are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, the enzyme, a reaction buffer, and the test compound or reference inhibitor are incubated for a specified time at a controlled temperature (e.g., 37°C for COX, 25°C for 5-LOX).[3][4]

-

The enzymatic reaction is initiated by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).[3][4]

-

After a further incubation period, the reaction is stopped, and the amount of product formed is measured. For COX assays, this is often a colorimetric or fluorometric measurement of prostaglandin production.[1] For 5-LOX, the formation of hydroperoxides can be measured spectrophotometrically.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (vehicle-treated enzyme). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[11][12]

Methodology:

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[12]

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.[11][12]

-

Nitrite Quantification: After an incubation period of 18-24 hours, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system.[11] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Data Analysis: The absorbance of the azo dye is measured spectrophotometrically at approximately 540 nm. The quantity of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[13]

Antioxidant Activity Assay (Chemiluminescence Method)

The antioxidant capacity of this compound can be evaluated by its ability to quench a chemiluminescent reaction.[5]

Methodology:

-

Reagents: A chemiluminescence generating system is prepared, which can consist of luminol (or isoluminol), a catalyst such as microperoxidase, and a source of reactive oxygen species like hydrogen peroxide or a lipid hydroperoxide.[5][14]

-

Assay Procedure:

-

In a luminometer-compatible plate or tube, the components of the chemiluminescence generating system are mixed in a buffer (e.g., phosphate buffer, pH 7.4).[14]

-

Different concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated, often by the addition of the catalyst or the ROS source.[14] .

-

The chemiluminescence intensity is measured over time using a luminometer.

-

-

Data Analysis: The antioxidant activity is determined by the degree to which this compound quenches the chemiluminescent signal compared to a control without the antioxidant. The results can be expressed as an IC₅₀ value, representing the concentration that causes a 50% reduction in the chemiluminescence signal.[5]

Mechanism of Action and Signaling Pathways

Inhibition of the Arachidonic Acid Cascade

This compound's anti-inflammatory effects are, in part, attributable to its inhibition of COX-1 and 5-LOX.[1] These enzymes are central to the metabolism of arachidonic acid, a fatty acid released from cell membranes in response to inflammatory stimuli. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain, fever, and inflammation. 5-LOX initiates the synthesis of leukotrienes, which are involved in allergic and inflammatory responses, including bronchoconstriction and chemotaxis. By inhibiting both pathways, this compound can reduce the production of these pro-inflammatory mediators.

Attenuation of NF-κB Signaling Pathway

The inhibition of NO production in LPS-stimulated macrophages suggests that this compound may interfere with the upstream signaling pathways that lead to the expression of the iNOS gene. A primary pathway activated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription. By potentially modulating this pathway, this compound can suppress the production of NO and other inflammatory mediators.

Conclusion

This compound presents as a promising natural product with well-defined anti-inflammatory and antioxidant properties. This guide provides the foundational technical information necessary for its further investigation. The detailed protocols for isolation and bioactivity assessment, combined with an understanding of its molecular targets within key inflammatory signaling pathways, offer a solid framework for researchers in natural product chemistry, pharmacology, and drug development. Future studies could focus on elucidating the precise molecular interactions of this compound with its target enzymes and signaling proteins, exploring its pharmacokinetic and pharmacodynamic profiles, and evaluating its therapeutic potential in preclinical models of inflammatory diseases.

References

- 1. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antioxidant activity by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Atractylodes lancea (Thunb.) DC. [Asteraceae] rhizome-derived exosome-like nanoparticles suppress lipopolysaccharide-induced inflammation in murine microglial cells [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the antioxidant activity of different flavonoids by the chemiluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylatractylodinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Acetylatractylodinol, a natural compound isolated from the rhizomes of Atractylodes lancea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound.

Chemical and Physical Data

This compound is a polyacetylene compound with the following properties:

| Property | Value | Reference |

| CAS Number | 61582-39-6 | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antioxidant and an inhibitor of key enzymes in the inflammatory pathway.

Antioxidant Activity

This compound has been reported to possess antioxidant properties. The assessment of this activity is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

Anti-inflammatory Activity

The compound exhibits inhibitory effects on cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes that play a critical role in the inflammatory process. The reported half-maximal inhibitory concentrations (IC₅₀) are:

| Enzyme | IC₅₀ (µM) |

| Cyclooxygenase-1 (COX-1) | 2 |

| 5-Lipoxygenase (5-LOX) | 0.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isolation of this compound from Atractylodes lancea

-

Extraction: The dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The fractions are monitored by thin-layer chromatography (TLC) to guide the separation process.

Antioxidant Activity Assays

Standard assays are employed to evaluate the antioxidant capacity of this compound.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation period.

-

The percentage of inhibition is calculated to determine the scavenging capacity.

-

The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

This compound is added to the FRAP reagent.

-

The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

The antioxidant capacity is determined based on the increase in absorbance.

Enzyme Inhibition Assays

-

The reaction mixture contains COX-1 enzyme, a suitable buffer (e.g., Tris-HCl), and a cofactor like hematin.

-

This compound at various concentrations is pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate, arachidonic acid.

-

The formation of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or by spectrophotometric methods.

-

The percentage of inhibition is calculated to determine the IC₅₀ value.

-

The reaction mixture includes the 5-LOX enzyme and a suitable buffer.

-

This compound at different concentrations is pre-incubated with the enzyme.

-

The reaction is started by adding the substrate, linoleic acid or arachidonic acid.

-

The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.

-

The inhibitory activity is calculated, and the IC₅₀ value is determined.

Signaling Pathways

Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by this compound. However, based on its inhibitory action on COX and LOX enzymes, it is plausible that this compound may influence the eicosanoid signaling pathway. This pathway is critical in inflammation, where arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, studies on other compounds from the Atractylodes genus, such as Atractylodin and Atractylenolide I, have suggested involvement in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the regulation of inflammatory responses. Future research is warranted to investigate whether this compound exerts its anti-inflammatory effects through modulation of these or other signaling cascades.

Below is a hypothetical workflow for investigating the effect of this compound on a generic inflammatory signaling pathway.

Future Directions

Further research is required to fully elucidate the mechanisms of action of this compound. Key areas for future investigation include:

-

Development and publication of a standardized, detailed protocol for the isolation of this compound.

-

Comprehensive studies to identify and characterize the specific signaling pathways modulated by this compound.

-

In vivo studies to confirm the antioxidant and anti-inflammatory effects observed in vitro and to assess its pharmacokinetic and toxicological profile.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of this compound.

References

Spectroscopic Profile of Acetylatractylodinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetylatractylodinol, a naturally occurring polyacetylene with recognized antioxidant properties. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

-

Chemical Name: [(2E,8E)-9-(2-furyl)nona-2,8-diene-4,6-diynyl] acetate[1]

-

Molecular Formula: C₁₅H₁₂O₃[1]

-

Molecular Weight: 240.25 g/mol [1]

-

Source: Isolated from Atractylodes lancea and Atractylodes macrocephala.[2][3]

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.67 | d | 6.5 |

| 2 | 5.81 | dt | 15.5, 6.5 |

| 3 | 6.27 | d | 15.5 |

| 8 | 6.27 | d | 16.0 |

| 9 | 6.82 | d | 16.0 |

| 11 | 6.38 | dd | 3.5, 2.0 |

| 12 | 6.33 | d | 3.5 |

| 13 | 7.36 | d | 2.0 |

| OAc | 2.08 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 64.4 |

| 2 | 120.9 |

| 3 | 138.8 |

| 4 | 75.3 |

| 5 | 80.5 |

| 6 | 78.9 |

| 7 | 81.2 |

| 8 | 115.2 |

| 9 | 129.5 |

| 10 | 151.8 |

| 11 | 111.7 |

| 12 | 110.2 |

| 13 | 143.5 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 20.9 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. Specific parameters for this compound are detailed in the NMR data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

-

¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and then subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each fragment is measured by a detector, resulting in a mass spectrum that shows the molecular ion peak and the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Acetylatractylodinol: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a naturally occurring polyacetylene, has garnered scientific interest for its notable biological activities. First isolated from the rhizomes of the traditional medicinal plant Atractylodes lancea, this compound has demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first reported in 2001 by a team of researchers led by J. Heilmann. In their study published in Planta Medica, they detailed the isolation and structure elucidation of five new acetylene compounds from the rhizomes of Atractylodes lancea, one of which was identified as (1Z)-Acetylatractylodinol.[1] This discovery was part of a broader investigation into the chemical constituents of Atractylodes lancea and their potential pharmacological activities. The initial study highlighted the compound's potent inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent.[1][2]

Prior to this, the genus Atractylodes was already known to be a rich source of various bioactive compounds, including sesquiterpenoids and other polyacetylenes.[3][4] However, the 2001 publication by Heilmann and his team was the first to specifically identify and characterize this compound and report its significant enzyme-inhibiting properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | MedChemExpress, TargetMol |

| Molecular Weight | 240.25 g/mol | MedChemExpress, TargetMol |

| CAS Number | 61582-39-6 | MedChemExpress, TargetMol |

| Appearance | Powder | TargetMol |

| Solubility | Soluble in DMSO (60 mg/mL) | TargetMol |

| Storage (Powder) | -20°C for 3 years | TargetMol |

| Storage (in Solvent) | -80°C for 1 year | TargetMol |

Biological Activity

This compound exhibits significant inhibitory activity against key enzymes involved in the inflammatory pathway. The initial study by Heilmann et al. (2001) quantified its inhibitory potency against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).

| Enzyme Target | IC₅₀ Value | Reference |

| 5-Lipoxygenase (5-LOX) | 3 µM | [2] |

| Cyclooxygenase-1 (COX-1) | 1 µM | [2] |

The inhibition of these enzymes suggests that this compound can modulate the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a generalized protocol for the isolation of polyacetylenes, including this compound, from the rhizomes of Atractylodes lancea, based on common phytochemical extraction and purification techniques.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material: Dried and powdered rhizomes of Atractylodes lancea.

-

Extraction: The powdered plant material is subjected to extraction with n-hexane at room temperature. The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous stirring to ensure exhaustive extraction of nonpolar constituents.

-

Concentration: The resulting n-hexane extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water).

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol is a representative method for determining the 5-LOX inhibitory activity of a test compound.

Workflow for 5-LOX Inhibition Assay:

References

Acetylatractylodinol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has garnered scientific interest for its notable biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its anti-inflammatory and antioxidant properties. This document summarizes the quantitative data, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways to support further research and drug development endeavors. While the anti-inflammatory actions are well-documented, data on other potential activities such as anticancer, neuroprotective, and metabolic effects are currently limited in the scientific literature.

Introduction

This compound is a bioactive molecule derived from Atractylodes lancea, a plant with a long history of use in traditional medicine.[1][2][3] Its chemical structure, characterized by a series of conjugated double and triple bonds, is responsible for its biological effects. The most prominent of these is its potent inhibitory action on key enzymes involved in the inflammatory cascade, positioning it as a compound of interest for the development of novel anti-inflammatory agents.

Known Biological Activities

The primary biological activities of this compound that have been quantitatively assessed are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators such as leukotrienes and prostaglandins.

Antioxidant Activity

This compound also possesses antioxidant properties, which contribute to its overall biological profile.[1][2][3] However, its antioxidative activities have been reported to be weak in certain assays.[1]

Other Potential Biological Activities

Currently, there is a notable lack of specific scientific literature and quantitative data on the anticancer, neuroprotective, and metabolic effects of this compound. While other compounds isolated from Atractylodes lancea have shown promise in these areas, direct evidence for this compound is not yet established.

Quantitative Data

The inhibitory potency of this compound against key inflammatory enzymes has been determined and is summarized in the table below.

| Target Enzyme/System | IC50 Value (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | 0.1 | [1] |

| Cyclooxygenase-1 (COX-1) | 2 | [1] |

| Polymorphonuclear (PMN) Leukocytes / N-formyl-Met-Leu-Phe (fMLP) | 9 | [1] |

| Polymorphonuclear (PMN) Leukocytes / Opsonized Zymosan (OZ) | 28 | [1] |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the arachidonic acid signaling pathway. By inhibiting 5-LOX and COX-1, it effectively reduces the production of pro-inflammatory eicosanoids.

References

Acetylatractylodinol: An In-depth Technical Guide on the Core Antioxidant Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a natural polyacetylene isolated from the rhizomes of Atractylodes species, has garnered attention for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of the antioxidant mechanism of action of this compound and its closely related analogue, atractylodin. While direct mechanistic studies on this compound are limited, research on atractylodin provides a strong hypothetical framework for its action. This document details the modulation of key signaling pathways, including the Nrf2 and MAPK pathways, supported by available quantitative data and detailed experimental protocols. The enclosed diagrams, data tables, and methodologies aim to facilitate further research and drug development efforts centered on this class of compounds.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products represent a vast reservoir of potential antioxidant compounds. This compound, derived from medicinal plants such as Atractylodes lancea, is one such compound that has been identified for its antioxidant potential[1][2][3]. This guide delves into the molecular mechanisms that are likely to underlie these antioxidant properties, drawing from direct evidence where available and from robust studies on the closely related compound, atractylodin.

Antioxidant Activity of this compound: Quantitative Data

Direct quantitative data on the antioxidant activity of this compound from standardized assays are not extensively reported in the available scientific literature. One study identified a compound from Atractylodes lancea with weak antioxidative activities, reporting an IC50 value in a polymorphonuclear leukocyte/opsonized zymosan (PMN/OZ) assay.

Table 1: Reported Antioxidant Activity of a Compound from Atractylodes lancea

| Assay | IC50 Value (µM) | Reference |

| PMN/OZ Induced Chemiluminescence | 28 | [1] |

Note: The specific compound from this study should be confirmed as this compound for direct attribution.

Given the limited specific data for this compound, further studies employing standardized antioxidant assays such as DPPH, ABTS, and FRAP are warranted to fully characterize its antioxidant capacity.

Core Mechanism of Action: Insights from Atractylodin

Extensive research on atractylodin, a structurally similar polyacetylene from Atractylodes, provides significant insights into the likely antioxidant mechanism of this compound. The primary mechanisms identified involve the activation of the Nrf2 signaling pathway and the modulation of MAPK signaling.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Studies on atractylodin have demonstrated its ability to activate this protective pathway[4][5]. Atractylodin treatment has been shown to promote the nuclear translocation of Nrf2. This activation leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4]. These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage.

References

- 1. store.jampha.com [store.jampha.com]

- 2. Atractylodin alleviates nonalcoholic fatty liver disease by regulating Nrf2-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractylodin alleviates nonalcoholic fatty liver disease by regulating Nrf2-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atractylodin ameliorates lipopolysaccharide and d-galactosamine-induced acute liver failure via the suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atractylodin mitigates UVB radiation-induced oxidative stress and photoaging responses by enhancing NrF2 signaling in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Inhibitory Role of Acetylatractylodinol and Related Compounds on 5-Lipoxygenase and Cyclooxygenase-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effects of acetylatractylodinol and associated compounds derived from Atractylodes lancea on two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). While direct and potent inhibitory activity by this compound remains to be conclusively demonstrated, other constituents of Atractylodes lancea have exhibited significant and, in some cases, dual inhibitory profiles. This document consolidates the available quantitative data, details the experimental methodologies for assessing enzyme inhibition, and visualizes the pertinent biochemical pathways and experimental workflows to support further research and drug discovery efforts in the field of anti-inflammatory therapeutics.

Introduction: The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronicity is implicated in a multitude of diseases. The metabolism of arachidonic acid (AA) is a central process in the inflammatory response, leading to the production of two major classes of pro-inflammatory lipid mediators: prostaglandins (PGs) and leukotrienes (LTs). The biosynthesis of these molecules is initiated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

-

Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.

-

5-Lipoxygenase (5-LOX) , in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions.

Dual inhibition of both the COX and 5-LOX pathways presents a promising therapeutic strategy for the management of inflammatory disorders, as it can potentially offer a broader spectrum of anti-inflammatory activity with a reduced risk of side effects associated with the shunting of arachidonic acid metabolism down a single pathway. Natural products have historically been a rich source of novel therapeutic agents, and compounds derived from medicinal plants such as Atractylodes lancea are of significant interest for their potential to modulate the inflammatory response.

Quantitative Analysis of 5-LOX and COX-1 Inhibition

Research into the lipophilic extracts of Atractylodes lancea rhizomes has revealed potent inhibitory activities against both 5-LOX and COX-1. Bioactivity-guided fractionation has led to the isolation and characterization of several compounds with varying degrees of inhibitory potency and selectivity.

While investigations have included this compound, the most significant dual inhibitory activity has been attributed to other constituents of the plant. The following tables summarize the available quantitative data for key compounds isolated from Atractylodes lancea.

Table 1: Inhibitory Activity of Atractylodes lancea n-Hexane Extract

| Extract | Target Enzyme | IC50 Value (µg/mL) |

| n-Hexane Extract | 5-LOX | 2.9 |

| n-Hexane Extract | COX-1 | 30.5 |

Table 2: Inhibitory Activity of Isolated Compounds from Atractylodes lancea

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

| Atractylochromene | 5-LOX | 0.6[1] | Dual Inhibitor |

| COX-1 | 3.3[1] | ||

| 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione | 5-LOX | 0.2 | Selective 5-LOX Inhibitor |

| COX-1 | 64.3 | ||

| Atractylon | 5-LOX | Moderate Inhibition | Selective 5-LOX Inhibitor |

| Osthol | 5-LOX | Moderate Inhibition | Selective 5-LOX Inhibitor |

| (1Z)-Acetylatractylodinol | 5-LOX & COX-1 | Not reported as a strong inhibitor | - |

Note: While (1Z)-Acetylatractylodinol was isolated and evaluated, another tested acetylene compound, (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate, was found to be a strong inhibitor of both 5-LOX (IC50 = 3 µM) and COX-1 (IC50 = 1 µM), suggesting that this compound is not the primary active polyacetylene in this context.

Signaling Pathways

To understand the mechanism of action of these inhibitors, it is essential to visualize the biochemical pathways they target.

Experimental Protocols

The following sections detail generalized in vitro methodologies for assessing the inhibitory activity of compounds against 5-LOX and COX-1. These protocols are representative of the types of assays used in the primary screening of natural product extracts and isolated compounds.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Enzymatic)

This assay spectrophotometrically measures the inhibition of 5-LOX, which catalyzes the conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) into a hydroperoxy derivative.

Materials:

-

5-Lipoxygenase (from soybean or human recombinant)

-

Linoleic acid or Arachidonic acid (substrate)

-

Borate buffer (pH 9.0) or Phosphate buffer (pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid - NDGA)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the 5-LOX enzyme in the chosen buffer.

-

Prepare a stock solution of the substrate (linoleic or arachidonic acid).

-

Prepare serial dilutions of the test compound and the positive control.

-

-

Assay Protocol:

-

In a cuvette, mix the buffer and the enzyme solution.

-

Add the test compound or positive control at various concentrations and incubate for a specified period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate.

-

Immediately monitor the change in absorbance at 234 nm (for the formation of conjugated dienes from linoleic acid) for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay (Enzymatic)

This colorimetric assay measures the peroxidase activity of COX-1. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 enzyme (ovine or human recombinant)

-

Assay buffer (e.g., Tris-HCl)

-

Heme

-

TMPD (colorimetric substrate)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., SC-560, Indomethacin)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of the COX-1 enzyme, heme, and TMPD in the assay buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of the test compound and the positive control.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add the assay buffer, heme, and COX-1 enzyme solution.

-

Add the test compound or positive control at various concentrations. For the 100% activity control, add the solvent vehicle.

-

Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Add the TMPD solution.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Immediately read the absorbance at 590 nm over a period of time.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Concluding Remarks

The investigation into this compound and related compounds from Atractylodes lancea underscores the potential of natural products as sources of dual inhibitors of 5-LOX and COX-1. While this compound itself does not appear to be a potent inhibitor based on current findings, the significant activity of co-constituents like atractylochromene highlights the importance of comprehensive phytochemical analysis in drug discovery. The provided data and experimental frameworks serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these and other natural compounds in the context of inflammatory diseases. Future studies should focus on the isolation and characterization of additional active compounds, elucidation of their precise mechanisms of action, and evaluation in more complex cell-based and in vivo models of inflammation.

References

Acetylatractylodinol in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes lancea and Atractylodes macrocephala, perennial herbs widely utilized in Traditional Chinese Medicine (TCM) for the treatment of digestive disorders, rheumatic diseases, and other ailments. While its direct therapeutic applications are still under investigation, its presence in these medicinally significant plants warrants a thorough examination of its biochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its isolation, chemical properties, and a review of the biological activities of closely related compounds found in Atractylodes species. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

The genus Atractylodes holds a significant place in Traditional Chinese Medicine, with the rhizomes of species such as Atractylodes lancea and Atractylodes macrocephala being used for centuries to treat a variety of conditions.[1][2] These plants are known to contain a diverse array of bioactive compounds, including sesquiterpenoids and polyacetylenes, which are believed to contribute to their therapeutic effects.[3] this compound is one such polyacetylene that has been identified in these plants.[4][5] This document aims to provide an in-depth technical resource on this compound for researchers and professionals in the field of drug discovery and development.

Phytochemistry and Isolation

Source and Chemical Properties

This compound is a naturally occurring polyacetylene found in the rhizomes of Atractylodes lancea.[4][5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [5] |

| Molecular Weight | 240.25 g/mol | [5] |

| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | [5] |

| CAS Number | 61582-39-6 | [5] |

Experimental Protocol: Isolation of this compound

While a detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from phytochemical studies of Atractylodes lancea. The following is a representative workflow based on common practices for isolating polyacetylenes from plant material.

References

- 1. Anti-Inflammatory Active Polyacetylenes from Bidens campylotheca | Semantic Scholar [semanticscholar.org]

- 2. This compound | CAS:61582-39-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Diverse Sesquiterpenoids and Polyacetylenes from Atractylodes lancea and Their Anti-Osteoclastogenesis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Acetylatractylodinol: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea.[1] Preliminary research has indicated its potential as a bioactive molecule with antioxidant and anti-inflammatory properties. These application notes provide a summary of its known biological activities and detailed protocols for in vitro assays to further investigate its therapeutic potential.

Summary of In Vitro Activities

This compound has demonstrated inhibitory effects on key enzymes involved in the inflammatory cascade. The available quantitative data from in vitro assays are summarized below.

| Assay Target | Cell Line/System | Endpoint | Result (IC₅₀) |

| 5-Lipoxygenase (5-LOX) | Enzyme Assay | Inhibition of 5-LOX activity | 3 µM |

| Cyclooxygenase-1 (COX-1) | Enzyme Assay | Inhibition of COX-1 activity | 1 µM |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound.

Anti-inflammatory Activity Assays

These assays are fundamental in determining the anti-inflammatory potential of this compound by measuring its ability to inhibit enzymes that mediate the production of pro-inflammatory eicosanoids.

Workflow for COX-1/5-LOX Inhibition Assay

Caption: Workflow for determining COX-1 and 5-LOX inhibitory activity.

Protocol:

-

Enzyme Preparation: Reconstitute purified COX-1 or 5-LOX enzyme in the appropriate assay buffer as recommended by the manufacturer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the enzyme solution, assay buffer, and different concentrations of this compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of ferric chloride).

-

Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol using RAW 264.7 Macrophages:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated control.

Cytotoxicity and Apoptosis Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This can be used to determine the cytotoxic effects of this compound on cancer cell lines. While no specific data exists for this compound, a crude extract of Atractylodes lancea has been evaluated using an MTT assay on MDA-MB-231 cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add the this compound solutions to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Signaling Pathway Analysis

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. Based on studies of Atractylodes lancea extract, the NF-κB signaling pathway is a likely target for this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Atractylodes lancea have been shown to inhibit this pathway.[1][2][3][4][5]

Hypothesized NF-κB Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Atractylodes lancea Crude Extract Suppresses Triple-Negative Breast Cancer Metastasis via NF-kB signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory effects of an ethanolic extract of the rhizome of Atractylodes lancea, involves Akt/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Acetylatractylodinol in Click Chemistry: A Guide for Researchers

Introduction: Acetylatractylodinol, a natural product isolated from Atractylodes lancea, is a valuable reagent in the field of click chemistry. Its terminal alkyne functional group allows it to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, one of the most robust and widely used click chemistry transformations. This reaction enables the covalent ligation of this compound to a diverse range of molecules functionalized with an azide group, facilitating the synthesis of novel conjugates for applications in drug discovery, chemical biology, and materials science. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an ideal tool for modifying natural products like this compound to enhance their biological activity or to introduce probes for mechanistic studies.

Signaling Pathways and Logical Relationships

The CuAAC reaction is not a biological signaling pathway but rather a chemical transformation. The logical relationship between the components of the CuAAC reaction is depicted in the catalytic cycle below. The process is initiated by the in-situ reduction of a Copper(II) salt to the catalytically active Copper(I) species. This Cu(I) catalyst then coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This intermediate subsequently reacts with an azide-containing molecule in a cycloaddition reaction to form a triazole ring, regenerating the Cu(I) catalyst for the next cycle.

Application Notes and Protocols for Cell-Based Assays Using Acetylatractylodinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a natural compound isolated from the rhizomes of Atractylodes lancea.[1] Preliminary studies have indicated its potential as a bioactive molecule with antioxidant properties. Evidence also suggests that related compounds from Atractylodes species possess anti-inflammatory and anticancer activities.[2][3] Specifically, this compound has been noted for its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade.[2] This positions this compound as a compound of interest for further investigation in drug discovery programs targeting inflammation and cancer.

These application notes provide detailed protocols for cell-based assays to evaluate the anti-inflammatory and cytotoxic effects of this compound. The described assays are fundamental for characterizing the compound's biological activity and mechanism of action at the cellular level.

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be determined by its ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). A widely used model for this purpose is the murine macrophage cell line RAW 264.7.[4]

Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[5] A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include wells with untreated cells and cells treated only with LPS as negative and positive controls, respectively.

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[4]

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition can be determined relative to the LPS-only treated control.

Data Presentation:

| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Unstimulated) | 0 | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 0 | 25.8 ± 2.1 | 0 |

| This compound + LPS | 1 | 20.1 ± 1.8 | 22.1 |

| This compound + LPS | 5 | 14.5 ± 1.5 | 43.8 |

| This compound + LPS | 10 | 8.3 ± 0.9 | 67.8 |

| This compound + LPS | 25 | 4.1 ± 0.5 | 84.1 |

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Workflow for Nitric Oxide Assay

Caption: Workflow for the cell-based nitric oxide production assay.

Potential Signaling Pathway: Inhibition of NF-κB

This compound's inhibitory effect on COX and LOX enzymes suggests it may interfere with the NF-κB signaling pathway, a central regulator of inflammation.[6][7] LPS activates this pathway, leading to the transcription of pro-inflammatory genes, including iNOS.

Caption: this compound may inhibit the NF-κB signaling pathway.

Cytotoxicity and Anticancer Activity Assessment

To evaluate the potential of this compound as an anticancer agent, its cytotoxicity against a relevant cancer cell line should be assessed, followed by assays to determine the mechanism of cell death, such as apoptosis.

Protocol 2: MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] A decrease in the production of formazan indicates a reduction in cell viability.

Experimental Protocol:

-

Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., a human colon cancer cell line like HCT-116) in an appropriate medium. Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.07 | 94.4 |

| 5 | 0.95 ± 0.06 | 76.0 |

| 10 | 0.68 ± 0.05 | 54.4 |

| 25 | 0.35 ± 0.04 | 28.0 |

| 50 | 0.15 ± 0.02 | 12.0 |

Data are presented as mean ± standard deviation and are hypothetical examples for a 48-hour treatment.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, leading to the generation of a luminescent signal.[10] An increase in luminescence is proportional to the amount of caspase-3/7 activity.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed a cancer cell line in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence relative to the untreated control indicates the induction of apoptosis.

Data Presentation:

| Treatment Group | This compound (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |

| Control | 0 | 5,200 ± 450 | 1.0 |

| This compound | 5 | 10,800 ± 900 | 2.1 |

| This compound | 10 | 25,500 ± 2,100 | 4.9 |

| This compound | 25 | 48,900 ± 3,500 | 9.4 |

| Staurosporine (Positive Control) | 1 | 65,000 ± 5,200 | 12.5 |

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for assessing cytotoxicity and apoptosis.

Potential Signaling Pathway: Modulation of PI3K/Akt

The antioxidant properties of this compound may influence cell survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.[11][12]

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Caspase 3/7 Activity Assay [bio-protocol.org]